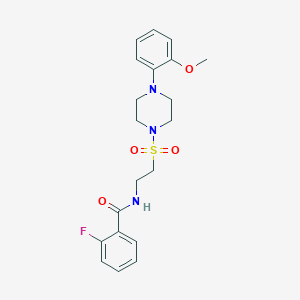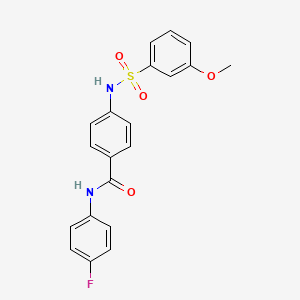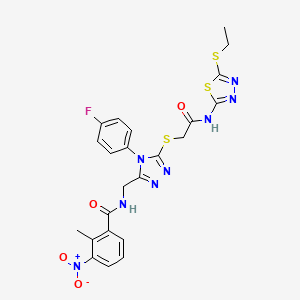
6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a useful research compound. Its molecular formula is C22H24N2O4S and its molecular weight is 412.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescence and Zinc Ion Sensing
A Preparative and Preliminary Spectroscopic Study of Analogues of a Zinquin-Related Fluorophore explores the synthesis of quinoline derivatives, including those related to "6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline". These compounds are examined for their ability to form fluorescent complexes with zinc ions, indicating potential applications in zinc ion sensing and fluorescence microscopy. The study reveals that these compounds show a bathochromic shift in their ultraviolet/visible spectra upon zinc ion addition, suggesting their utility in biological and chemical sensing applications (Kimber et al., 2003).
ATM Kinase Inhibition
Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase presents the development of 3-quinoline carboxamides, related to the core structure of "this compound", as inhibitors of ATM kinase. This kinase plays a crucial role in the cellular response to DNA damage, and its inhibition is a potential therapeutic approach in cancer treatment. The study provides insight into the design and optimization of these inhibitors, which show efficacy in disease-relevant models (Degorce et al., 2016).
Anticorrosive Properties
Quinoline and its derivatives as corrosion inhibitors A review
explores the application of quinoline derivatives, including those similar to "this compound", as anticorrosive agents. These compounds are found to be effective in protecting metallic surfaces against corrosion due to their ability to form stable complexes with metal ions. The review discusses various quinoline-based compounds, their mechanisms of action, and their potential applications in corrosion inhibition (Verma et al., 2020).
Fluorescence and Mass Spectrometric Detection
Design and synthesis of a novel pre-column derivatization reagent with a 6-methoxy-4-quinolone moiety for fluorescence and tandem mass spectrometric detection and its application to chiral amino acid analysis highlights the design of a derivatization reagent incorporating the 6-methoxy-4-quinolone structure, resembling "this compound". This reagent is utilized for the sensitive and selective detection of amino acids via fluorescence and mass spectrometry, showcasing its potential in biochemical analysis and chiral separation techniques (Oyama et al., 2015).
Propiedades
IUPAC Name |
6-ethoxy-3-(4-methoxyphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-3-28-17-8-11-20-19(14-17)22(24-12-4-5-13-24)21(15-23-20)29(25,26)18-9-6-16(27-2)7-10-18/h6-11,14-15H,3-5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESQUCYZBMAWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(benzo[d]isoxazol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)methanesulfonamide](/img/structure/B2661878.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2661880.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2661881.png)



![3-[(4-chlorophenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2661889.png)

![1-(azepan-1-yl)-2-(2-((2-(3-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2661892.png)
